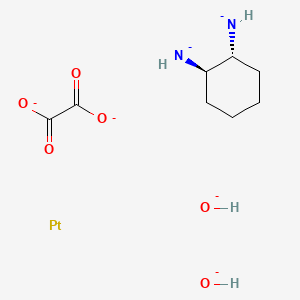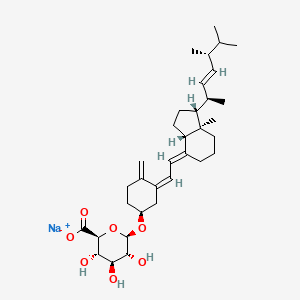
VitaMin D2 beta-D-Glucuronide SodiuM Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VitaMin D2 beta-D-Glucuronide SodiuM Salt is a derivative of Vitamin D2, also known as ergocalciferol. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to Vitamin D2. This modification enhances the solubility and stability of Vitamin D2, making it more suitable for various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VitaMin D2 beta-D-Glucuronide SodiuM Salt typically involves the glucuronidation of Vitamin D2. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Vitamin D2. The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .
In the chemical method, glucuronic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with Vitamin D2 in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors for enzymatic synthesis or large-scale chemical reactors for chemical synthesis. The product is then purified using techniques such as chromatography and crystallization to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
VitaMin D2 beta-D-Glucuronide SodiuM Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
VitaMin D2 beta-D-Glucuronide SodiuM Salt has a wide range of scientific research applications:
Chemistry: Used as a standard for analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: Studied for its role in the metabolism and function of Vitamin D2 in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to Vitamin D deficiency.
Industry: Used in the formulation of dietary supplements and fortified foods.
Mecanismo De Acción
The mechanism of action of VitaMin D2 beta-D-Glucuronide SodiuM Salt involves its conversion to the active form of Vitamin D2 in the body. This conversion is mediated by enzymes such as glucuronidases, which hydrolyze the glucuronic acid moiety, releasing free Vitamin D2. The free Vitamin D2 then binds to Vitamin D receptors (VDR) in target tissues, regulating the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Vitamin D2: The parent compound of VitaMin D2 beta-D-Glucuronide SodiuM Salt.
Vitamin D3:
Vitamin D2-d6 beta-D-Glucuronide Sodium Salt: An isotope-labeled version of this compound used in research
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to Vitamin D2. This makes it more suitable for various research and industrial applications. Additionally, its glucuronide conjugate form allows for targeted delivery and controlled release of Vitamin D2 in biological systems .
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52O7.Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39;/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39);/q;+1/p-1/b10-9+,23-12+,24-13-;/t20-,22+,25-,26+,27-,28-,29-,30+,31-,33+,34+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPUZRVSBMCROQ-BLZNVSBSSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858567 |
Source


|
| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85701-30-0 |
Source


|
| Record name | Sodium (3S,5Z,7E,22E)-9,10-secoergosta-5,7,10,22-tetraen-3-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
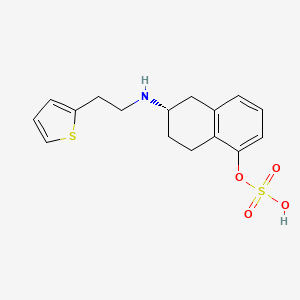
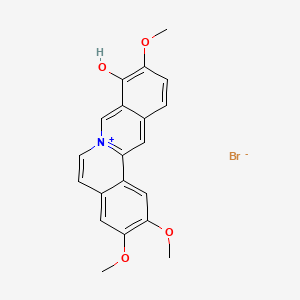
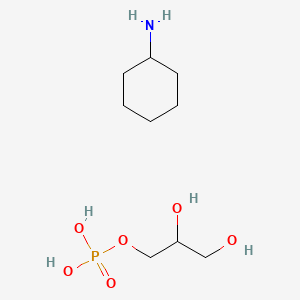
![[(1R,2R,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B585569.png)
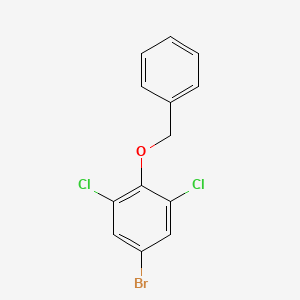

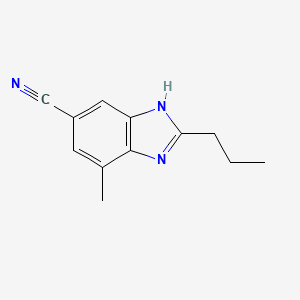
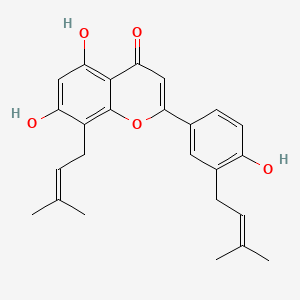
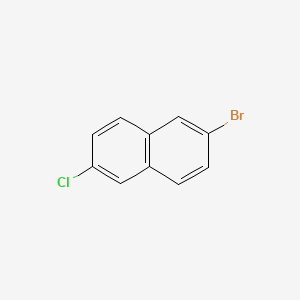
![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)
